![molecular formula C21H19FN6O2S B2579419 N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-80-1](/img/structure/B2579419.png)
N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability, as well as its potential uses .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Molecular Docking Studies
References:
- Zeyrek, C. T., Akman, S., Ilhan, I. O., Kökbudak, Z., Sarıpınar, E., & Akkoc, S. (2022). Experimental and Theoretical Studies on 3-(4-chlorophenyl)-5-(4-Ethoxyphenyl)-4,5-Dihydropyrazole-1-Carbonitrile: DFT Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, And Molecular Docking. SSRN
- Fan, J., et al. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on the Ischemic Stroke. Molecules, 27(5), 1554
- Baidu Scholar. N-(4-ethoxyphenyl)acetamide
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this would depend on its properties and potential applications. If the compound has promising biological activity, it could be further developed as a drug. If it has interesting chemical properties, it could be used in the development of new materials or chemical processes .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKLHMNSOQXNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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